molecular formula C20H11BrN2O5 B11711830 2-(4-bromophenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-(4-bromophenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11711830
M. Wt: 439.2 g/mol
InChI Key: UFPZVECQICDYEV-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by the presence of bromine and nitro functional groups attached to a dihydroisoindole core

Preparation Methods

The synthesis of 2-(4-BROMOPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Bromination: Introduction of the bromine atom to the phenyl ring.

    Cyclization: Formation of the dihydroisoindole core through cyclization reactions.

    Etherification: Formation of the phenoxy linkage.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

2-(4-BROMOPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro and bromine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include:

    2-(4-BROMOPHENYL)-4-(4-NITROPHENOXY)-6-PHENYLPYRIMIDINE: Shares similar functional groups but differs in the core structure.

    4-BROMOPHENYL 4-(4-NITROPHENOXY)BENZOATE: Similar functional groups but with a different core structure.

The uniqueness of 2-(4-BROMOPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its dihydroisoindole core, which imparts distinct chemical and biological properties compared to other compounds with similar functional groups.

Properties

Molecular Formula

C20H11BrN2O5

Molecular Weight

439.2 g/mol

IUPAC Name

2-(4-bromophenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C20H11BrN2O5/c21-12-1-3-13(4-2-12)22-19(24)17-10-9-16(11-18(17)20(22)25)28-15-7-5-14(6-8-15)23(26)27/h1-11H

InChI Key

UFPZVECQICDYEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])Br

Origin of Product

United States

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